Phthalimidooxy-PEG12-NHS ester

ADC pharmacokinetics PEG linker SAR in vivo anti-tumor efficacy

Phthalimidooxy-PEG12-NHS ester (syn. NHPI-PEG12-C2-NHS ester) is a heterobifunctional, monodisperse polyethylene glycol (dPEG®) crosslinking reagent containing a phthalimido-protected aminooxy group and an amine-reactive N-hydroxysuccinimide (NHS) ester.

Molecular Formula C39H60N2O19
Molecular Weight 860.9 g/mol
Cat. No. B12044942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalimidooxy-PEG12-NHS ester
Molecular FormulaC39H60N2O19
Molecular Weight860.9 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCON2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C39H60N2O19/c42-35-5-6-36(43)40(35)60-37(44)7-8-47-9-10-48-11-12-49-13-14-50-15-16-51-17-18-52-19-20-53-21-22-54-23-24-55-25-26-56-27-28-57-29-30-58-31-32-59-41-38(45)33-3-1-2-4-34(33)39(41)46/h1-4H,5-32H2
InChIKeyBDEBVNZJDONSKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phthalimidooxy-PEG12-NHS ester: A Monodisperse, Protected Aminooxy Linker for Precision Bioconjugation Procurement


Phthalimidooxy-PEG12-NHS ester (syn. NHPI-PEG12-C2-NHS ester) is a heterobifunctional, monodisperse polyethylene glycol (dPEG®) crosslinking reagent containing a phthalimido-protected aminooxy group and an amine-reactive N-hydroxysuccinimide (NHS) ester . The discrete 12-unit PEG spacer provides a precise 41-atom (46.3 Å) spacer arm that enhances aqueous solubility, reduces protein aggregation, and enables controlled spatial orientation in conjugates . The phthalimido protecting group is removed with aqueous hydrazine to expose a free aminooxy group that forms exceptionally stable oxime bonds with aldehydes and ketones, even under mildly acidic physiological conditions . This compound is a foundational building block in the construction of antibody-drug conjugates (ADCs), PROTAC degraders, and homogeneous protein conjugates where precise spacer length, reliable deprotection chemistry, and batch-to-batch reproducibility are critical procurement criteria.

Phthalimidooxy-PEG12-NHS ester Procurement: Why In-Class Analogs Cannot Be Interchanged Without Compromising Conjugate Integrity


Interchanging Phthalimidooxy-PEG12-NHS ester with shorter PEG analogs (e.g., PEG4 or PEG8), alternative protecting group strategies (e.g., t-Boc or Fmoc), or polydisperse PEG linkers introduces quantifiable risks to conjugate performance and reproducibility. PEG spacer length directly governs inter-ligand distance in PROTAC ternary complex formation and ADC pharmacokinetics: systematic PEG-length SAR studies have demonstrated that PEG12 linkers deliver superior in vivo exposure and anti-tumor activity compared to PEG4 variants [1]. Switching from phthalimido to t-Boc protection alters deprotection conditions from hydrazine to acid (TFA), introducing compatibility risks with acid-sensitive payloads . Replacing monodisperse dPEG® with polydisperse PEG compromises batch-to-batch spatial precision and complicates analytical characterization, a liability when progressing from research to GMP manufacturing [2]. The evidence below quantifies these differentiation dimensions to support data-driven procurement decisions.

Phthalimidooxy-PEG12-NHS ester: Quantitative Comparator-Based Evidence for Scientific Selection


PEG12 Spacer Length vs. PEG4: Superior In Vivo PK and Anti-Tumor Activity in ADC Models

Systematic PEG linker length evaluation in trastuzumab-drug conjugates identified PEG12 as the lead compound with superior pharmacokinetic and pharmacodynamic profiles vs. shorter PEG variants. In pharmacokinetic studies, DAR8-ADCs with PEG12 linker showed better PK profiles than DAR8-ADCs with PEG4, and PEG12-based ADCs demonstrated stronger in vivo anti-tumor activity [1]. The PEG12 linker provided an optimal balance of hydrophilicity and flexibility, achieving near-complete tumor regression in xenograft models, whereas PEG4-based ADCs showed diminished exposure and tumor accumulation [2].

ADC pharmacokinetics PEG linker SAR in vivo anti-tumor efficacy

PEG12 Linker Length in PROTAC Design: Enabling GSPT1 Degradation Activity Absent with Shorter Linkers

In PROTAC development, PEG linker length is a critical determinant of ternary complex formation and target degradation efficiency. A 2026 study on Retro-2-based PROTACs demonstrated for the first time that GSPT1 degradation depends on the length of the flexible PEG chain linker. Longer PEG linkers (PEG12 range) enabled productive ternary complex formation between CRBN E3 ligase and GSPT1, whereas shorter PEG linkers failed to induce degradation [1]. This length-dependent activity profile mirrors findings that PEG12-length linkers provide an optimal 41-atom, 46.3 Å spatial bridge for orienting E3 ligase ligands and target protein warheads .

PROTAC design linker length optimization GSPT1 degradation

Phthalimido vs. t-Boc Protecting Group: Orthogonal Deprotection with Hydrazine Avoiding Acid-Labile Payload Incompatibility

The phthalimido protecting group on Phthalimidooxy-PEG12-NHS ester is removed using aqueous hydrazine or hydroxylamine, exposing the free aminooxy group for oxime bond formation . In contrast, the t-Boc-aminooxy analog (t-Boc-Aminooxy-PEG12-NHS ester, MW 830.9 g/mol) requires acidic deprotection conditions (TFA) to liberate the aminooxy group . The hydrazine-based deprotection of the phthalimido group is orthogonal to acid-sensitive functional groups commonly present in advanced payloads (e.g., glycosidic linkages, certain ester prodrugs, and acid-sensitive heterocycles), whereas TFA deprotection of t-Boc may cause concomitant payload degradation [1].

aminooxy protecting group strategy phthalimide deprotection orthogonal conjugation chemistry

Monodisperse dPEG® vs. Polydisperse PEG: Batch-to-Batch Spatial Precision and Analytical Reproducibility

Phthalimidooxy-PEG12-NHS ester is manufactured using Quanta BioDesign's proprietary dPEG® technology (U.S. Patent #7,888,536 B2), yielding a single molecular weight compound (MW 860.90; C₃₉H₆₀N₂O₁₉) with precisely 12 ethylene oxide units . This monodispersity provides a defined spacer length of 41 atoms (46.3 Å) for each molecule in every batch . In contrast, conventional polydisperse PEG linkers contain a distribution of chain lengths (e.g., PEG1000 with n ≈ 18–24 ethylene oxide units), producing variable spacer lengths that complicate analytical characterization (broad mass spectra, heterogeneous HPLC retention times) and confound SAR interpretation during lead optimization [1]. Monodisperse dPEG® linkers have been cited as critical for ensuring reproducible linker geometry and simplifying analytical characterization of PROTAC intermediates .

monodisperse PEG dPEG technology conjugate analytical characterization

Oxime Bond Stability vs. Hydrazone: Resistance to Hydrolysis Under Physiological and Mildly Acidic Conditions

Upon hydrazine deprotection, Phthalimidooxy-PEG12-NHS ester exposes an aminooxy group that forms oxime bonds with aldehydes (aldoxime) or ketones (ketoxime). Compared to hydrazone bonds—a common alternative bioconjugation chemistry—oxime bonds are exceptionally stable: they do not hydrolyze under physiological conditions (pH 7.4, 37 °C) and resist cleavage even under mildly acidic conditions (pH 5.0–6.5) encountered in certain physiological microenvironments such as the tumor interstitium and endosomal compartments . Hydrazone bonds, by contrast, undergo measurable hydrolysis at pH <6.0, with half-lives on the order of hours to days depending on substitution [1]. This differential stability profile is well-documented in the bioconjugate literature [2].

oxime conjugation hydrazone stability bioconjugate linker stability

NHS Ester Reactivity pH Profile: Optimal Conjugation Efficiency at Physiologically Compatible pH 7.0–7.4

The amine-reactive NHS ester of Phthalimidooxy-PEG12-NHS ester exhibits optimal reactivity in the pH range of 7.0–7.4, matching physiological conditions where primary amines on proteins and peptides are predominantly deprotonated and nucleophilic . The NHS ester hydrolysis half-life is several hours at pH 7.0 but decreases to minutes at pH 8.6, making pH 7.0–7.4 the sweet spot for maximizing amine conjugation yield while minimizing competing hydrolysis . This pH window is compatible with most proteins, antibodies, and amine-modified oligonucleotides, enabling conjugation without exposing biomolecules to alkaline conditions that may promote deamidation, oxidation, or aggregation .

NHS ester conjugation amine-reactive chemistry protein labeling optimization

Phthalimidooxy-PEG12-NHS ester: Evidence-Backed Application Scenarios for Scientific Procurement


Antibody-Drug Conjugate (ADC) Linker Development Requiring PEG12-Length Spacer for Optimal PK and In Vivo Efficacy

Phthalimidooxy-PEG12-NHS ester is the linker of choice for ADC programs where in vivo evidence demonstrates that PEG12-length spacers provide superior pharmacokinetics and anti-tumor activity over shorter PEG4 or PEG8 variants. Systematic studies with trastuzumab-based DAR8 ADCs showed that PEG12 linkers achieved near-complete tumor regression and improved PK profiles, which PEG4-based ADCs failed to deliver . The NHS ester conjugation to antibody lysine residues at pH 7.0–7.4 followed by hydrazine deprotection of the phthalimido group and oxime ligation to aldehyde/ketone-bearing payloads provides a robust three-step conjugation strategy with defined spatial control via the 46.3 Å dPEG®12 spacer arm .

PROTAC Library Synthesis Requiring Extended PEG12 Spacer for Productive Ternary Complex Formation

For PROTAC degrader design where target protein degradation depends on PEG linker length, Phthalimidooxy-PEG12-NHS ester provides the extended 41-atom spacer demonstrated to enable GSPT1 degradation that is absent with shorter PEG linkers . The NHS ester enables initial coupling to amine-containing E3 ligase ligands or target protein warheads, while the phthalimido-protected aminooxy group provides a masked handle that can be unveiled under non-acidic conditions—preserving acid-sensitive warhead functionality during synthesis . The monodisperse dPEG®12 backbone ensures that each PROTAC molecule in a screening library has an identical spacer geometry, eliminating polydispersity as a confounding variable in SAR analysis .

Site-Specific Protein–Carbohydrate Conjugate Synthesis via Stable Oxime Ligation

The phthalimidooxy functionality, upon hydrazine deprotection, generates an aminooxy group that chemoselectively reacts with the reducing end of carbohydrates to form stable oxime-linked glycoconjugates. This approach is particularly valuable for generating homogeneous protein–polysaccharide conjugate vaccines or glycol-conjugated oligonucleotides, where the PEG12 spacer provides sufficient length (41 atoms, 46.3 Å) to minimize steric interference between the biomolecule and the carbohydrate epitope . The oxime bond remains intact under physiological and mildly acidic conditions, preventing premature carbohydrate loss that would occur with less stable hydrazone linkages .

GMP-Transition Bioconjugation Processes Requiring Monodisperse Linkers with Defined Regulatory Documentation

For biopharmaceutical development programs progressing toward IND filing or GMP manufacturing, Phthalimidooxy-PEG12-NHS ester manufactured under the dPEG® patent estate (U.S. Patent #7,888,536 B2) provides a single-molecular-weight entity (MW 860.90) with defined analytical specifications (purity >97%, single HPLC peak, single MS ion) . This monodispersity eliminates the characterization ambiguity inherent to polydisperse PEG linkers and simplifies CMC documentation for regulatory submissions. The phthalimido protecting group's orthogonal deprotection chemistry (aqueous hydrazine) avoids the use of TFA, reducing residual solvent concerns in final drug substance . Multiple commercial suppliers offer this compound with certificates of analysis, and several vendors provide cGMP-grade manufacturing options .

Quote Request

Request a Quote for Phthalimidooxy-PEG12-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.